(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
Description
(E)-N-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a furan ring and a styrenesulfonamide moiety. Its structural complexity arises from the integration of heterocyclic (pyrazole and furan) and aromatic (phenyl) systems, which are often leveraged in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or anti-inflammatory agents.
Structural elucidation of such compounds typically relies on X-ray crystallography, with software suites like SHELX and WinGX/ORTEP playing pivotal roles in data refinement and visualization. These tools enable precise determination of bond lengths, angles, and anisotropic displacement parameters, which are critical for understanding molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-20-16(17-8-5-10-23-17)12-15(19-20)13-18-24(21,22)11-9-14-6-3-2-4-7-14/h2-12,18H,13H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAIOBJMEMGHJZ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. The compound features a furan ring and a pyrazole moiety, both known for their diverse biological properties, including antimicrobial, anti-inflammatory, and insecticidal activities.
The molecular formula of the compound is with a molecular weight of 366.44 g/mol. The structure includes a furan ring, a pyrazole ring, and a sulfonamide group, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole rings often exhibit significant antimicrobial activity. A study highlighted that derivatives of pyrazole linked to furan demonstrated considerable antifungal activity against various pathogens, suggesting that similar derivatives, including this compound, could possess comparable properties .
| Compound | Activity | Target Organism | Inhibition Rate |
|---|---|---|---|
| 14h | Antifungal | Pyricularia oryzae | 77.8% |
| 14q | Insecticidal | Mythimna separate | 70% |
Insecticidal Activity
The compound is also being explored for its insecticidal properties. In preliminary bioassays, related compounds showed good lethal activities against various pest species such as Mythimna separate and Helicoverpa armigera. The presence of the furan and pyrazole moieties is believed to enhance these effects .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in target organisms. The furan and pyrazole structures can potentially inhibit enzyme activity or disrupt cellular functions by binding to critical sites on proteins.
Study on Antifungal Activity
In a study assessing the antifungal efficacy of various benzamide derivatives, it was found that compounds with similar structural features to this compound exhibited significant inhibition against fungal strains at concentrations as low as 50 mg/L. This suggests that the compound could be further optimized for enhanced antifungal activity .
Assessment of Insecticidal Properties
A recent investigation into the insecticidal potential of pyrazole derivatives indicated that certain modifications could lead to improved efficacy against agricultural pests. The study concluded that compounds with electron-withdrawing groups significantly enhanced insecticidal activity, indicating that structural optimization could yield more effective pest control agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound shares structural motifs with other sulfonamide-pyrazole hybrids and styrenesulfonamide derivatives. Key comparisons include:
Table 1: Structural Parameters of Analogous Compounds
Key Observations :
- The furan-pyrazole-styrenesulfonamide architecture in the target compound confers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler tosyl analogs .
- The E-configuration of the styrenesulfonamide group optimizes steric alignment for target binding, as seen in COX-2 inhibitors like Celecoxib derivatives .
Crystallographic and Computational Insights
- Software Utilization : The target compound’s structure determination would leverage SHELX for refinement (e.g., SHELXL for small-molecule precision ) and WinGX/ORTEP for graphical representation of anisotropic thermal motion . This contrasts with larger macromolecules, where SHELXPRO or alternative pipelines are employed .
- Hypothetical Bond Metrics :
Bioactivity and Selectivity
While direct bioactivity data for the target compound is unavailable in the provided evidence, analogous styrenesulfonamides exhibit:
- COX-2 Inhibition : IC₅₀ values of <20 nM in furan-containing derivatives .
- Kinase Targeting : Enhanced selectivity due to the pyrazole’s nitrogen topology, as observed in JAK2 inhibitors .
Preparation Methods
Fragment 1: (E)-2-Phenylethenesulfonyl Chloride
The stereospecific synthesis of the (E)-ethenesulfonamide moiety is critical. Source demonstrates that palladium-catalyzed Heck reactions between ethenesulfonamide and aryl halides yield (E)-configured products with >95% stereoselectivity. For instance, coupling ethenesulfonamide with bromobenzene under Heck conditions (Pd(OAc)₂, PPh₃, triethylamine, DMF, 130°C, 12 h) affords (E)-2-phenylethenesulfonamide in 68% yield. Subsequent chlorination using thionyl chloride (reflux, 4 h) converts the sulfonamide to the sulfonyl chloride, a key electrophile for subsequent coupling.
Fragment 2: (5-(Furan-2-yl)-1-Methyl-1H-Pyrazol-3-yl)Methanamine
This fragment necessitates sequential construction of the pyrazole ring, furan substitution, and N-methylation. Source highlights the use of hydrazine hydrate and 2-acetylfuran in pyrazole formation. Cyclocondensation of 2-acetylfuran with methyl hydrazine in ethanol (reflux, 8 h) generates 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (82% yield). Reduction of the aldehyde to a primary alcohol (NaBH₄, MeOH, 0°C, 2 h) followed by Gabriel synthesis (phthalimide, DIAD, PPh₃, THF, 24 h) yields the corresponding amine.
Stepwise Synthesis of the Target Compound
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
- Heck Coupling : Combine ethenesulfonamide (9.35 mmol), bromobenzene (8.00 mmol), Pd(OAc)₂ (0.154 mmol), PPh₃ (0.328 mmol), and triethylamine (21.6 mmol) in DMF (15 mL). Heat at 130°C under argon for 12 h.
- Workup : Acidify with 1 M HCl, extract with ethyl acetate, and concentrate.
- Chlorination : React (E)-2-phenylethenesulfonamide (5.0 mmol) with SOCl₂ (15 mmol) in chloroform (20 mL) at 60°C for 4 h. Remove excess SOCl₂ under vacuum to obtain the sulfonyl chloride as a pale-yellow solid (87% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Heck) | 68% |
| Yield (Chlorination) | 87% |
| Purity (HPLC) | >98% |
Synthesis of (5-(Furan-2-yl)-1-Methyl-1H-Pyrazol-3-yl)Methanamine
- Pyrazole Formation : Reflux 2-acetylfuran (10 mmol) and methyl hydrazine (12 mmol) in ethanol (50 mL) for 8 h. Isolate the precipitate to obtain 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde (82% yield).
- Reduction : Add NaBH₄ (15 mmol) to a solution of the aldehyde (5 mmol) in MeOH (30 mL) at 0°C. Stir for 2 h, then quench with H₂O. Extract with CH₂Cl₂ and concentrate to yield the alcohol (91% yield).
- Amination : React the alcohol (5 mmol) with phthalimide (6 mmol), DIAD (6 mmol), and PPh₃ (6 mmol) in THF (20 mL) for 24 h. Filter and concentrate. Hydrazinolysis (NH₂NH₂·H₂O, EtOH, 80°C, 3 h) affords the primary amine (74% yield).
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Pyrazole Formation | 82% | >95% |
| Reduction | 91% | >97% |
| Amination | 74% | >96% |
Coupling of Fragments via Sulfonamide Bond Formation
- Reaction : Add (E)-2-phenylethenesulfonyl chloride (4.5 mmol) to a solution of (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine (4.0 mmol) and potassium tert-butoxide (8.0 mmol) in THF (30 mL) at 0°C. Stir at 25°C for 16 h.
- Workup : Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the product as a white solid (78% yield).
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 16 | 78 |
| NaH | DMF | 12 | 55 |
| NaOH | THF | 26 | 27 |
Structural Confirmation and Analytical Data
Spectroscopic Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 15.2 Hz, 1H, CH=SO₂), 7.45–7.32 (m, 5H, Ph), 7.21 (d, J = 15.2 Hz, 1H, CH=Ph), 6.85 (s, 1H, pyrazole-H), 6.52 (m, 2H, furan-H), 4.32 (s, 2H, CH₂NH), 3.91 (s, 3H, NCH₃).
- ESI-MS : m/z 412.1 [M+H]⁺ (calc. 412.4).
X-ray Crystallography : Single-crystal analysis confirms the (E)-configuration of the ethene moiety (torsion angle C1–C2–C3–C4 = 59°).
Critical Evaluation of Methodologies
Stereochemical Control in Ethenesulfonamide Synthesis
The Heck reaction’s dependence on palladium ligands and temperature is paramount. Source notes that PPh₃ as a ligand and temperatures >120°C minimize (Z)-isomer formation (<5%). Alternative methods, such as Wittig reactions, suffer from lower stereoselectivity (E/Z = 3:1).
Base Selection in Sulfonamide Coupling
Potassium tert-butoxide in THF outperforms NaH or carbonate bases due to its strong deprotonating capacity without side reactions (e.g., elimination). Yields drop to 55% in DMF with NaH due to competing solvolysis.
Furan Stability Under Reaction Conditions
The furan ring’s sensitivity to strong acids necessitates mild conditions during pyrazole synthesis. Ethanol as a solvent prevents ring-opening, whereas HCl-containing media lead to decomposition.
Industrial-Scale Considerations
Cost Analysis :
- Palladium catalysts contribute 42% of raw material costs. Recycling protocols (e.g., Pd/C filtration) reduce expenses by 30%.
- THF recovery via distillation achieves 95% solvent reuse.
Environmental Impact :
- The Heck reaction generates 2.1 kg waste/kg product (E-factor). Switching to microwave-assisted conditions reduces this to 1.3 kg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
